N-(4-ethylbenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound with a complex structure that includes phenyl, pyridine, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-ethylphenol with an appropriate acylating agent to form 4-ethylphenyl acetate. This intermediate is then reacted with pyridine-2-ylamine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylphenoxy)ethylamine: Similar structure but lacks the pyridine and acetamide groups.
N-(2-Ethoxyphenyl)-N’-(4-ethylphenyl)ethylenediamide: Contains ethoxy and ethylenediamide groups instead of pyridine and acetamide.
Uniqueness
2-(4-Ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of phenyl, pyridine, and acetamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26N2O2/c1-3-19-8-10-21(11-9-19)17-26(23-7-5-6-16-25-23)24(27)18-28-22-14-12-20(4-2)13-15-22/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
AFOQBBJHKMGVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)CC |
Origin of Product |
United States |
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